

Application Notes and Protocols for Enasidenib in Cell Culture Experiments

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Compound of Interest

Compound Name: *Enasidenib*

Cat. No.: *B8038215*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Enasidenib (formerly AG-221) is a first-in-class, oral, selective, and reversible small-molecule inhibitor of mutated isocitrate dehydrogenase 2 (IDH2) enzymes.[1][2][3] It is approved by the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) who have an IDH2 mutation.[4][5][6][7] Somatic mutations in the IDH2 gene, primarily at residues R140 and R172, are found in approximately 12% of AML patients.[8][9] **Enasidenib** does not induce apoptosis but rather promotes the terminal differentiation of leukemic myeloblasts.[10] These application notes provide detailed protocols for the preparation and use of **enasidenib** in in vitro cell culture experiments to study its effects on cell differentiation and oncometabolite production.

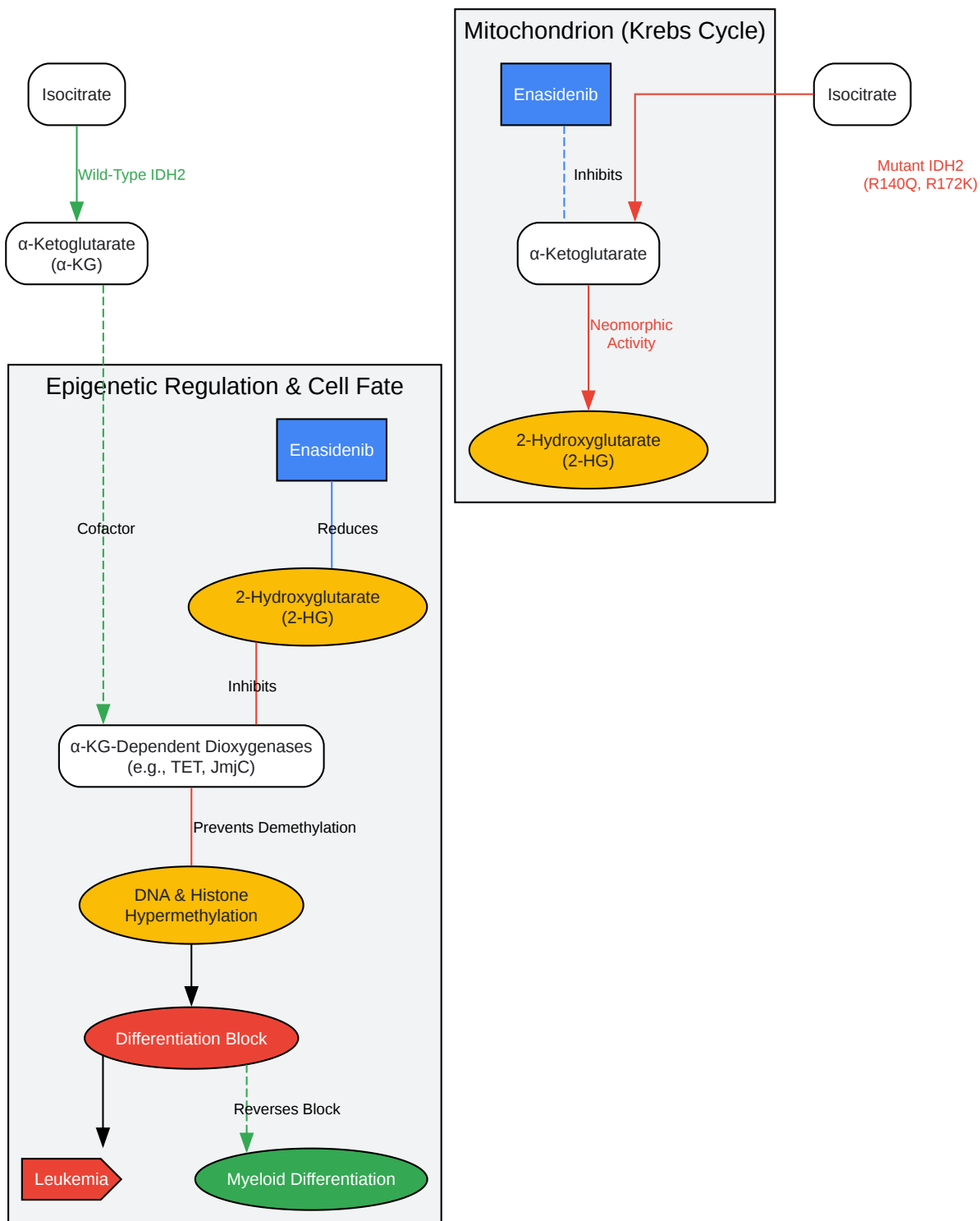
Mechanism of Action

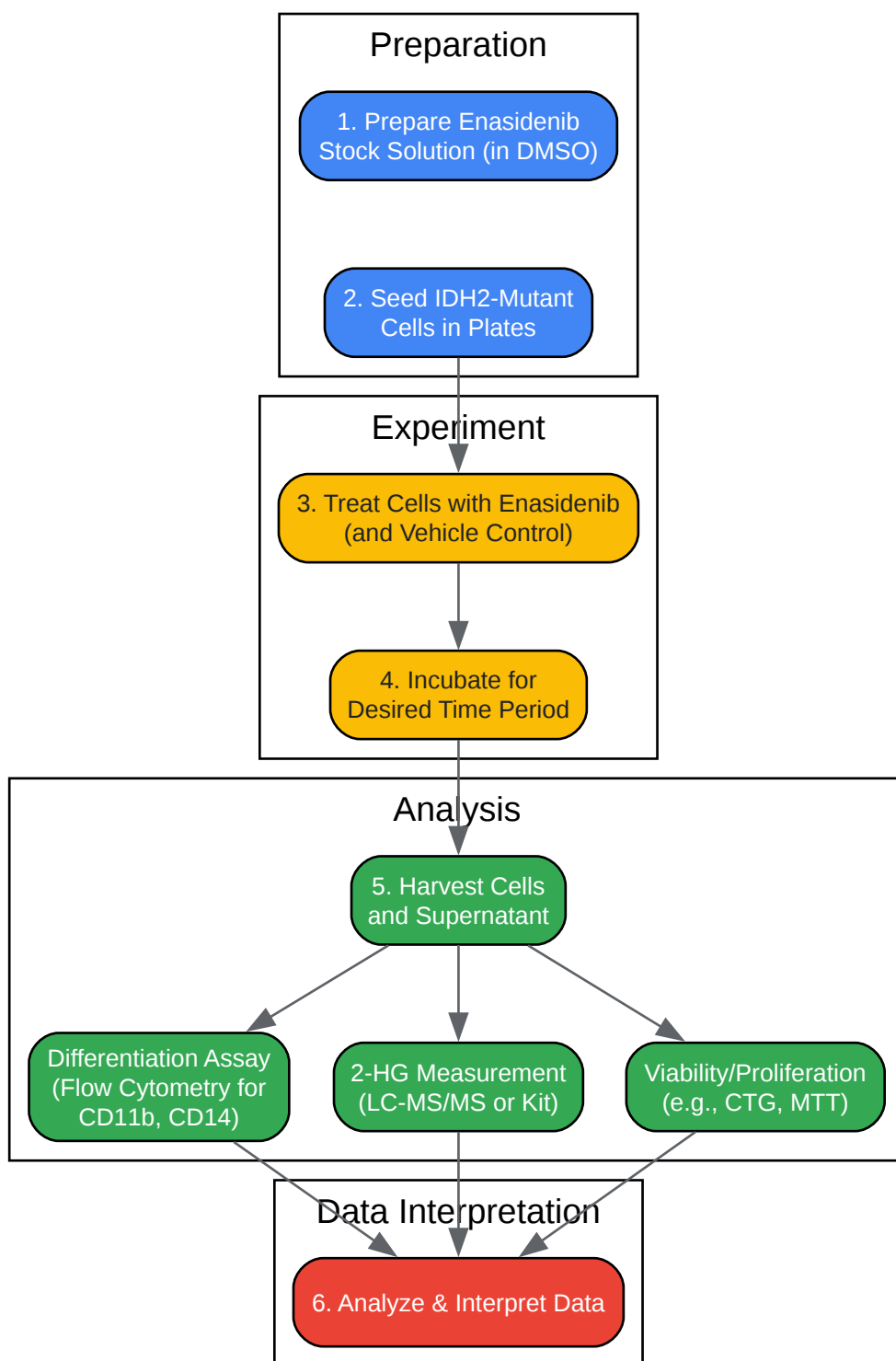
In normal cellular metabolism, the wild-type IDH2 enzyme, located in the mitochondria, plays a crucial role in the Krebs cycle by catalyzing the oxidative decarboxylation of isocitrate to α -ketoglutarate (α -KG).[6][11][12] However, specific mutations in the IDH2 gene confer a neomorphic enzymatic activity, causing the reduction of α -KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][6][11][13]

The accumulation of 2-HG competitively inhibits α -KG-dependent dioxygenases, including the TET family of DNA hydroxylases and Jumonji-C domain-containing histone demethylases.[9]

This inhibition leads to widespread DNA and histone hypermethylation, resulting in altered gene expression and a block in the differentiation of hematopoietic progenitor cells, which contributes to oncogenesis.[6][9][11]

Enasidenib acts as an allosteric inhibitor, binding to the dimer interface of the mutant IDH2 enzyme.[14] This binding prevents the conformational change required for 2-HG production.[10] By selectively targeting mutant IDH2 variants (R140Q, R172S, and R172K), **enasidenib** leads to a significant reduction in 2-HG levels.[4][6][11] The decrease in 2-HG alleviates the differentiation block, allowing leukemic cells to mature into functional myeloid cells, such as neutrophils.[5][6][10]





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